molecular formula C15H16N2O B282055 2-anilino-N-(2-methylphenyl)acetamide

2-anilino-N-(2-methylphenyl)acetamide

Cat. No.: B282055
M. Wt: 240.3 g/mol
InChI Key: LFEQOZWGIFEPBS-UHFFFAOYSA-N
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Description

2-Anilino-N-(2-methylphenyl)acetamide is an acetamide derivative featuring an anilino (phenylamino) group and a 2-methylphenyl substituent.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

2-anilino-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18)

InChI Key

LFEQOZWGIFEPBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-anilino-N-(2-methylphenyl)acetamide and related acetamides:

Compound Name Structural Features Molecular Formula (Calculated MW) Key Functional Groups Reported Applications/Properties Reference
This compound Anilino group, 2-methylphenyl acetamide C15H16N2O (240.30 g/mol) Acetamide, aromatic amines Not explicitly stated; structural focus
N-(2-Anilinophenyl)-2-chloroacetamide Chloroacetamide, 2-anilinophenyl substituent C14H13ClN2O (272.72 g/mol) Chlorine, acetamide Enhanced reactivity due to Cl atom
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring, 2-methylphenyl acetamide C12H12N2OS (232.29 g/mol) Heterocyclic thiazole Structural mimic of penicillin lateral chain
2-Amino-N-(2-methylphenyl)acetamide Amino group replaces anilino moiety C9H12N2O (164.20 g/mol) Primary amine, acetamide Potential solubility differences
Ortho-Methylacetylfentanyl N-(2-methylphenyl)-N-(phenethylpiperidin-4-yl)acetamide C22H27N3O (349.47 g/mol) Piperidine, phenethyl Controlled opioid analog

Physicochemical Properties

  • Solubility and Reactivity: The chloro-substituted analog (N-(2-anilinophenyl)-2-chloroacetamide) likely exhibits higher electrophilicity due to the electron-withdrawing Cl atom, enhancing reactivity in nucleophilic substitution reactions . The thiazole-containing derivative (2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide) may display improved solubility in polar solvents owing to the thiazole ring’s hydrogen-bonding capacity . The primary amine in 2-amino-N-(2-methylphenyl)acetamide could increase water solubility compared to the anilino derivative .
  • Crystallinity :

    • Compounds like the thiazole acetamide form intermolecular N–H⋯N hydrogen bonds, influencing crystal packing and stability .

Key Research Findings and Gaps

  • Toxicity Data: Limited toxicological information exists for many acetamides, including 2-cyano-N-[(methylamino)carbonyl]acetamide (), underscoring the need for safety profiling of the target compound .
  • Structural Optimization: Heterocyclic substituents (e.g., thiazole, triazole) improve bioactivity, suggesting that modifying the anilino group in this compound could enhance target selectivity .

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